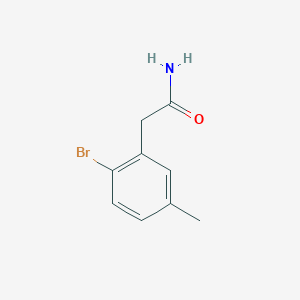2-(2-Bromo-5-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16821701
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10BrNO |
|---|---|
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 2-(2-bromo-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
| Standard InChI Key | YBEGRAPRUUBPMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
2-(2-Bromo-5-methylphenyl)acetamide belongs to the class of N-substituted acetamides, characterized by an acetamide group () attached to a substituted aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:
-
Bromine at the 2-position of the phenyl ring.
-
Methyl group at the 5-position.
The structural formula is depicted below:
Key identifiers include:
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.09 g/mol | |
| Purity | >98% | |
| Physical Form | Crystalline solid |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(2-Bromo-5-methylphenyl)acetamide typically follows a two-step protocol involving bromination and acetamidation :
-
Bromination of 2-Amino-5-methylphenol:
-
Acetamidation with Bromoacetyl Bromide:
Table 2: Synthetic Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Water/ | |
| Temperature | Room temperature | |
| Reaction Time | 1–2 hours | |
| Key Byproduct | HBr (neutralized by base) |
Industrial Production Considerations
Industrial-scale synthesis optimizes for cost and yield:
-
Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions.
-
Automated Purification Systems: Chromatography or crystallization for >99% purity.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data from synthesized batches reveal:
-
logP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.
-
Solubility:
-
Water: <0.1 mg/mL (25°C).
-
Ethanol: 15–20 mg/mL.
-
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
H-NMR (300 MHz, CDOD):
Research Applications and Biological Screening
Role in Medicinal Chemistry
2-(2-Bromo-5-methylphenyl)acetamide serves as a scaffold for designing enzyme inhibitors and receptor modulators. Derivatives of similar bromoacetamides exhibit:
-
Antimicrobial Activity: Against Staphylococcus aureus (MIC: 8–16 μg/mL) .
-
Anticancer Potential: Moderate cytotoxicity in HepG2 liver cancer cells .
Material Science Applications
-
Ligand in Coordination Chemistry: Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications.
-
Polymer Modification: Incorporation into copolymers to enhance thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume